2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide side chain bearing a 3-methoxyphenyl moiety. This structure combines electron-rich aromatic systems (methoxy groups) with a sulfur-containing heterocycle, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-16-6-4-5-14(11-16)24-20(27)13-33-23-25-17-9-10-32-21(17)22(28)26(23)15-7-8-18(30-2)19(12-15)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCYHIFFZVDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C24H25N3O4S
- Molecular Weight: 483.6 g/mol
Structural Features
The compound features a thieno[3,2-d]pyrimidine core with various methoxy substitutions, which are known to enhance biological activity. The presence of a thiol group and an acetamide moiety further contributes to its potential pharmacological properties.
Anticancer Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
In a study evaluating the antitumor potential of thieno[3,2-d]pyrimidine derivatives, it was found that modifications in the methoxy group position significantly influenced cell viability in cancer lines such as Mia PaCa-2 and PANC-1. Compounds with multiple methoxy groups demonstrated enhanced activity compared to their counterparts with fewer or no substitutions .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have shown effectiveness against several bacterial strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Low Activity |
In vitro studies revealed that similar compounds exhibited varying degrees of inhibition against these pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis of thieno[3,2-d]pyrimidine compounds suggests that:
- Methoxy Substitution: Increasing the number of methoxy groups enhances lipophilicity and bioavailability.
- Thiol Group: The thiol moiety is crucial for interacting with biological targets such as enzymes involved in cancer progression.
- Acetamide Linkage: This functional group may improve solubility and stability in biological systems.
Synthesis Methods
Synthesis Overview:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the methoxy substituents via methylation reactions.
- Final coupling reactions to attach the acetamide group.
Comparison with Similar Compounds
Structural Analog: 2-[[3,4-Dihydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2)
- Molecular Formula : C₂₂H₁₉N₃O₃S₂ vs. the target compound (likely C₂₃H₂₁N₃O₅S₂ due to additional methoxy groups).
- Key Differences: Substituent on Thienopyrimidine Core: Benzyl group (CAS 451468-35-2) vs. 3,4-dimethoxyphenyl (target).
- Physical Properties :
Compound G1-4: 2-((3-(3,5-Dimethoxybenzyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide
- Molecular Formula : C₂₅H₂₁F₃N₄O₄S₃ (Mr 594.64) vs. target compound .
- Key Differences: Thienopyrimidine Substituent: 3,5-Dimethoxybenzyl (G1-4) vs. 3,4-dimethoxyphenyl (target). Acetamide Group: Trifluoromethylbenzothiazole (G1-4) vs. 3-methoxyphenyl (target). Impact: The trifluoromethyl group in G1-4 increases lipophilicity and metabolic stability, whereas the target’s 3-methoxyphenyl may enhance hydrogen-bonding capacity .
- Synthesis : G1-4 achieved 48% yield via DMF/trimethylamine-mediated coupling, suggesting similar conditions could apply to the target compound .
Dichlorophenyl Derivative: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S (Mr 344.21) vs. target compound .
- Key Differences: Core Structure: Simpler pyrimidinone (non-thieno-fused) vs. thieno[3,2-d]pyrimidinone. Substituents: Dichlorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating). Impact: Chlorine substituents may improve cytotoxicity but reduce solubility compared to methoxy groups .
- Physical Data :
- Melting Point : 230°C (dichlorophenyl derivative) vs. likely lower for the target due to reduced crystallinity from bulkier substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
